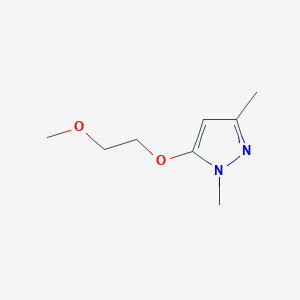
methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate hydrochloride (MAMOCH) is a synthetic compound that has been widely studied in recent years due to its versatility and potential applications in various scientific fields. MAMOCH is a white, crystalline solid with a molecular weight of 195.63 g/mol, and it is soluble in water and polar organic solvents. MAMOCH is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and agrochemicals. In addition, MAMOCH has been found to have a variety of biological and physiological effects, making it a potentially useful tool for research and development in the scientific community.
Mechanism of Action
Methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate hydrochloride is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and agrochemicals. The mechanism of action of this compound is not fully understood, but it is believed to involve the formation of a complex between the this compound molecule and the target molecule. The complex is then thought to form a bridge between the two molecules, allowing for the transfer of electrons and/or other molecules.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, this compound has been found to have antioxidant properties, and it has been shown to reduce inflammation and oxidative stress. Furthermore, this compound has been found to have anti-cancer effects, and it has been shown to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
Methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate hydrochloride is an ideal compound for use in laboratory experiments due to its versatility and potential applications in various scientific fields. The advantages of using this compound include its low cost, its easy availability, and its relatively low toxicity. Additionally, this compound is a highly soluble compound, making it easy to use in a variety of solutions. The main limitation of using this compound in laboratory experiments is its lack of specificity, meaning that it may interact with other molecules in a solution and affect the results of the experiment.
Future Directions
The potential applications of methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate hydrochloride are vast, and there is still much to be explored. Future research should focus on further elucidating the mechanism of action of this compound, as well as its biochemical and physiological effects. Additionally, further research should be done on the use of this compound as a drug delivery system, as well as its potential applications in drug metabolism and drug toxicity. Finally, research should be done on the use of this compound as an inhibitor of enzymes and other proteins, and on its potential applications in the study of cell membrane structure and function.
Synthesis Methods
Methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate hydrochloride can be synthesized using a variety of methods. The most common method is the reaction of 4-amino-3-methyl-1,2-oxazole-5-carboxylic acid with hydrochloric acid. This reaction results in the formation of this compound, with a yield of up to 98%. Other methods of synthesis include the reaction of 4-amino-3-methyl-1,2-oxazole-5-carboxylic acid with sodium hydroxide, or the reaction of 4-amino-3-methyl-1,2-oxazole-5-carboxylic acid with sodium hypochlorite.
Scientific Research Applications
Methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate hydrochloride has been widely studied in recent years due to its versatility and potential applications in various scientific fields. In particular, this compound has been used in a variety of research studies related to drug delivery, drug metabolism, and drug toxicity. This compound has also been used in studies of the biochemical and physiological effects of drugs, as well as in studies of the mechanisms of drug action. Additionally, this compound has been used in studies of the structure and function of enzymes and other proteins, and in studies of the structure and function of cell membranes.
properties
IUPAC Name |
methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3.ClH/c1-10-6(9)4-3-11-8-5(4)2-7;/h3H,2,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFERCKUIHXTEKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CON=C1CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 1,3-dioxo-2-phenyl-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate](/img/structure/B6617890.png)


![5-ethyl-4-methyl-2-{5-[2-(trifluoromethoxy)phenyl]furan-2-yl}pyridine](/img/structure/B6617916.png)
![2-(2-aminoethoxy)-N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide hydrochloride](/img/structure/B6617923.png)




![2-ethoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B6617970.png)



![N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride](/img/structure/B6617991.png)